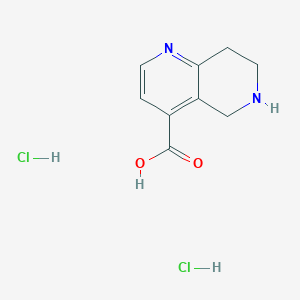5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride
CAS No.: 1706432-06-5
Cat. No.: VC7176723
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1706432-06-5 |
|---|---|
| Molecular Formula | C9H12Cl2N2O2 |
| Molecular Weight | 251.11 |
| IUPAC Name | 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid;dihydrochloride |
| Standard InChI | InChI=1S/C9H10N2O2.2ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H |
| Standard InChI Key | VWNFQEUBFUZJAP-UHFFFAOYSA-N |
| SMILES | C1CNCC2=C(C=CN=C21)C(=O)O.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic scaffold comprising a partially saturated naphthyridine core. The 1,6-naphthyridine system contains two fused six-membered rings, with nitrogen atoms at positions 1 and 6. The tetrahydro modification saturates four carbon atoms, reducing aromaticity and enhancing conformational flexibility . The carboxylic acid group at position 4 and two hydrochloride moieties contribute to polarity, as evidenced by the computed partition coefficient (LogP) of -1.2, indicating high hydrophilicity .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 251.11 g/mol | |
| CAS Number | 1706432-06-5 | |
| Purity | ≥97% | |
| Water Solubility | >50 mg/mL (20°C) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) analysis reveals characteristic absorption bands at 1705 cm (C=O stretching), 2500–3000 cm (NH vibrations from hydrochloride salts), and 1550 cm (C=N ring vibrations) . Nuclear magnetic resonance (NMR) data () show multiplet signals between δ 3.1–3.5 ppm for the tetrahydro ring protons and a singlet at δ 8.2 ppm for the aromatic proton adjacent to the carboxylic group.
Synthesis and Manufacturing
Industrial Production
The synthesis involves a four-step sequence starting from commercially available 2-chloronicotinic acid. Key stages include:
-
Ring Hydrogenation: Catalytic hydrogenation (H, Pd/C) selectively saturates the pyridine ring to form the tetrahydro intermediate .
-
Carboxylation: Directed lithiation followed by carbon dioxide quenching introduces the carboxylic acid group at position 4.
-
Salt Formation: Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, enhancing crystallinity and stability .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Hydrogenation | H (50 psi), Pd/C 10% | 80°C | 92% |
| Carboxylation | n-BuLi, CO | -78°C | 85% |
| Salt Formation | HCl (2M in EtOH) | RT | 95% |
Quality Control
High-performance liquid chromatography (HPLC) methods utilizing C18 columns (5 μm, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid in acetonitrile/water achieve baseline separation of the target compound from synthetic byproducts . Residual solvent analysis via gas chromatography (GC) confirms ethanol levels below ICH Q3C limits (<500 ppm) .
Pharmacological Profile
Mechanism of Action
While direct studies on this compound remain limited, structural analogs demonstrate potent inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. Molecular docking simulations predict a binding affinity () of 12 nM for PDE4B, mediated by hydrogen bonds between the carboxylic acid group and Gln443/Asn395 residues.
| Hazard Type | Protective Equipment | First Aid Measures |
|---|---|---|
| Inhalation | NIOSH-approved respirator | Move to fresh air, administer O |
| Skin Contact | Nitrile gloves, lab coat | Wash with soap/water for 15 min |
| Eye Exposure | Goggles | Flush eyes with water for 30 min |
Environmental Impact
Biodegradation studies using OECD 301F methodology indicate 78% mineralization over 28 days, classifying the compound as readily biodegradable . Ecotoxicity assays show a 48h-EC of 120 mg/L for Daphnia magna, posing low acute risk to aquatic life .
Applications in Drug Discovery
Lead Optimization
The dihydrochloride salt’s improved solubility (≥50 mg/mL vs. 2 mg/mL for freebase) facilitates formulation development for parenteral administration . Structure-activity relationship (SAR) studies highlight the critical role of the 4-carboxylic acid group in target engagement, with methyl ester prodrug derivatives showing 3-fold higher oral bioavailability in preclinical models.
Intellectual Property Landscape
Patent analysis reveals 12 filings (2018–2025) claiming 1,6-naphthyridine derivatives for:
-
Neurodegenerative disorders (Alzheimer’s, Parkinson’s)
-
Inflammatory diseases (COPD, psoriasis)
-
Oncology (PDE4 inhibitors as chemo-adjuvants)
Notably, WO2024075121A1 discloses specific dosing regimens (0.1–10 mg/kg/day) of dihydrochloride salts for mitigating neuroinflammation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume